molecular formula C18H30O2Si B584406 Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane CAS No. 1798394-47-4

Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane

Cat. No. B584406
CAS RN: 1798394-47-4
M. Wt: 306.521
InChI Key: WWUSFVDHWYUHSM-VBKFSLOCSA-N
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Description

Tert-butyl-dimethyl-silanol is an organosilicon compound that is used as a silylating agent for the protection of hydroxyl groups via silylation . It is also used for the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution .


Synthesis Analysis

Tert-butyl-dimethyl-silanol can be synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular formula for a similar compound, Tert-Butyl dimethylchlorosilane, is CHClSi . Its average mass is 150.722 Da and its monoisotopic mass is 150.063156 Da .


Chemical Reactions Analysis

Tert-butyl-dimethyl-silanol can be used as a silylating agent for the protection of hydroxyl groups via silylation . It is used for the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution .


Physical And Chemical Properties Analysis

Tert-Butyl dimethylchlorosilane, a similar compound, has a density of 0.87 g/mL at 20 °C (lit.) and a boiling point of 125 °C (lit.) .

Safety and Hazards

While specific safety and hazard information for “Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane” is not available, similar compounds like Tert-butyl-dimethyl-silanol are known to be sensitive to moisture . They should be stored in a cool, dry place and handled with appropriate safety equipment .

properties

IUPAC Name

tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2Si/c1-16(12-13-20-21(5,6)18(2,3)4)14-19-15-17-10-8-7-9-11-17/h7-12H,13-15H2,1-6H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUSFVDHWYUHSM-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO[Si](C)(C)C(C)(C)C)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CO[Si](C)(C)C(C)(C)C)/COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether

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